
1-(2-methylphenyl)-1H-imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylphenyl)-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C₁₂H₁₀N₂O It is a derivative of imidazole, a heterocyclic aromatic organic compound, and contains a phenyl group substituted at the 2-position of the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)-1H-imidazole-2-carbaldehyde can be synthesized through several synthetic routes One common method involves the reaction of 2-methylbenzaldehyde with guanidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylphenyl)-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound to form corresponding carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent and catalyst.
Major Products Formed:
Oxidation: Formation of 1-(2-methylphenyl)-1H-imidazole-2-carboxylic acid.
Reduction: Formation of 1-(2-methylphenyl)-1H-imidazole-2-ethanol.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methylphenyl)-1H-imidazole-2-carbaldehyde has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(2-Methylphenyl)-1H-imidazole-2-carbaldehyde exerts its effects depends on its specific application. For example, in pharmaceutical research, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
1-(2-methylphenyl)ethanone
2-methylacetophenone
1-(2-methylphenyl)ethanol
1-(2-methylphenyl)imidazole
Propiedades
Número CAS |
1557912-11-4 |
|---|---|
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-4-2-3-5-10(9)13-7-6-12-11(13)8-14/h2-8H,1H3 |
Clave InChI |
PCKPOUFSESRCAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C=CN=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


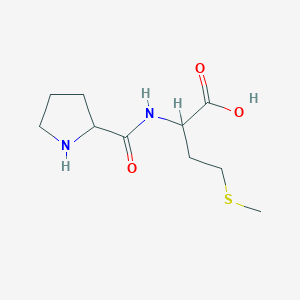
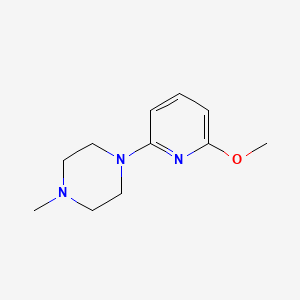
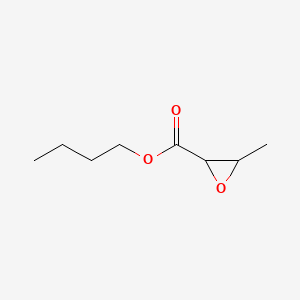
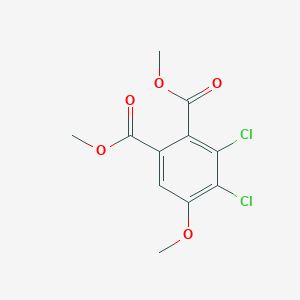
![4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B15358613.png)

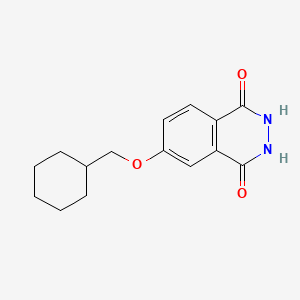

![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)
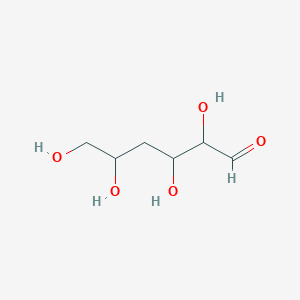
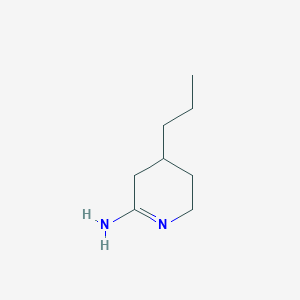
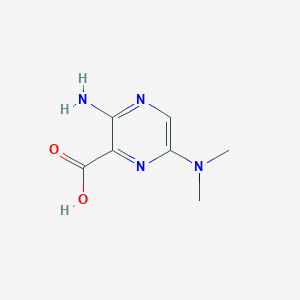
![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)
![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)
